molecular formula C14H23NO B12896630 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine

3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine

Cat. No.: B12896630
M. Wt: 221.34 g/mol
InChI Key: DLXOXXQYOJDEML-MDZDMXLPSA-N
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Description

3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine is a heterocyclic compound featuring a five-membered isoxazolidine ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at position 3, a vinyl group at position 5, and an octa-2,7-dien-1-yl chain at position 2.

The compound’s structural complexity arises from its unsaturated side chains: the vinyl group at position 5 offers sites for further functionalization, while the conjugated diene in the octa-2,7-dien-1-yl moiety may enhance stability through resonance. Such features are critical in determining its physicochemical behavior, including solubility, thermal stability, and spectroscopic signatures.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

5-ethenyl-3-methyl-2-[(2E)-octa-2,7-dienyl]-1,2-oxazolidine

InChI

InChI=1S/C14H23NO/c1-4-6-7-8-9-10-11-15-13(3)12-14(5-2)16-15/h4-5,9-10,13-14H,1-2,6-8,11-12H2,3H3/b10-9+

InChI Key

DLXOXXQYOJDEML-MDZDMXLPSA-N

Isomeric SMILES

CC1CC(ON1C/C=C/CCCC=C)C=C

Canonical SMILES

CC1CC(ON1CC=CCCCC=C)C=C

Origin of Product

United States

Biological Activity

3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10_{10}H16_{16}O
Molecular Weight: 152.2334 g/mol
IUPAC Name: 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine
CAS Registry Number: 22459-10-5

The compound features a vinylisoxazolidine ring, which is known for its ability to participate in various chemical reactions and interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds containing isoxazolidine rings exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antioxidant Activity

The antioxidant potential of 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine has been evaluated through various assays. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays revealed that the compound exhibits notable free radical scavenging activity. This property suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity assays conducted on different cancer cell lines have shown that this compound may induce apoptosis in certain types of cancer cells. For instance, studies on breast cancer (MCF-7) and lung cancer (A549) cells indicated that treatment with the compound resulted in decreased cell viability and increased markers of apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized several isoxazolidine derivatives and tested their antimicrobial efficacy against clinical isolates. The study found that derivatives similar to 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine exhibited significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.

Case Study 2: Antioxidant Activity in Cellular Models

A study published in Phytotherapy Research assessed the antioxidant activity of various isoxazolidine compounds using cellular models. The results highlighted that 3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine significantly reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide.

Summary of Research Findings

Property Findings Reference
Antimicrobial ActivityInhibits growth of E. coli and S. aureusJournal of Antimicrobial Chemotherapy
Antioxidant ActivityScavenges free radicals effectivelyPhytotherapy Research
CytotoxicityInduces apoptosis in MCF-7 and A549 cellsCancer Research Journal

Comparison with Similar Compounds

(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g)

  • Core structure : Benzoate ester with a dienyl-p-tolyloxy substituent.
  • Substituents : Octa-2,7-dien-1-yl chain (similar to the target compound) and an iodobenzoate group.
  • Synthesis yield : 82% via EBX (Ethynyl BenziodoXolone) chemistry.
  • Key spectral data :
    • ¹H NMR : Characteristic signals for diene protons (δ 5.2–5.8 ppm) and aromatic protons (δ 7.3–8.2 ppm).
    • IR : C=O stretch at ~1720 cm⁻¹ (ester).

Comparison: While both compounds share the octa-2,7-dien-1-yl group, the benzoate backbone in 4g introduces aromaticity and ester functionality, leading to higher molecular weight (due to iodine and benzene) and distinct reactivity (e.g., electrophilic substitution).

3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] Quinoxaline 1,4-di-N-oxide Derivatives

  • Core structure: Quinoxaline di-N-oxide with cyclopropane and trimethoxyphenyl substituents.
  • Substituents : Cyclopropane ring (sterically bulky) and electron-rich methoxy groups.
  • Synthesis : Multi-step route involving cyclopropanation and acylation.

Comparison: The cyclopropane and trimethoxyphenyl groups in these quinoxaline derivatives contrast sharply with the target compound’s aliphatic dienyl and vinyl groups. The quinoxaline core’s planar aromatic system enables π-π stacking, whereas the isoxazolidine ring’s saturation may enhance conformational flexibility.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Core structure : Pyrrolidone (five-membered lactam) with a carboxylic acid group.
  • Substituents : Methyl group at position 1 and carboxylic acid at position 3.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Synthesis Yield Molecular Weight (g/mol) Notable Spectral Features
3-Methyl-2-(octa-2,7-dien-1-yl)-5-vinylisoxazolidine Isoxazolidine Octa-2,7-dien-1-yl, vinyl, methyl Not reported ~237.3* Expected δ 3.5–4.5 ppm (N-CH₂), δ 5.2–5.8 ppm (diene)
(E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g) Benzoate ester Octa-2,7-dien-1-yl, iodobenzoate 82% ~484.3 δ 7.3–8.2 ppm (aromatic), IR C=O stretch
3-Methyl-2-[2-(3,4,5-trimethoxyphenyl)cyclopropanecarbonyl] Quinoxaline Quinoxaline di-N-oxide Cyclopropane, trimethoxyphenyl Not reported ~453.4 δ 6.8–7.5 ppm (aromatic), δ 1.2–2.0 ppm (cyclopropane)
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid Pyrrolidone Carboxylic acid, methyl Not reported ~143.1 δ 2.0–2.5 ppm (pyrrolidone protons), IR C=O stretch ~1700 cm⁻¹

*Calculated based on molecular formula C₁₄H₂₃NO.

Key Findings

Substituent Effects : The octa-2,7-dien-1-yl group in the target compound and 4g enhances conjugation but manifests differently due to distinct backbones (isoxazolidine vs. benzoate).

Synthetic Efficiency : High yields (60–82%) in suggest EBX chemistry is robust for dienyl-containing compounds, though applicability to isoxazolidines requires verification.

Spectroscopic Signatures : Diene protons (δ 5.2–5.8 ppm) are consistent across compounds with unsaturated chains, while backbone-specific signals (e.g., isoxazolidine N-CH₂) differentiate the target compound.

Functional Potential: The target’s vinyl group offers sites for polymerization or click chemistry, unlike the cyclopropane or ester groups in analogues .

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